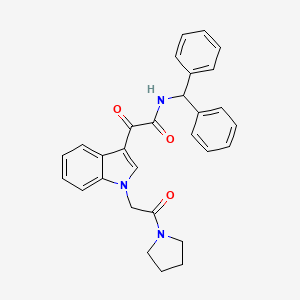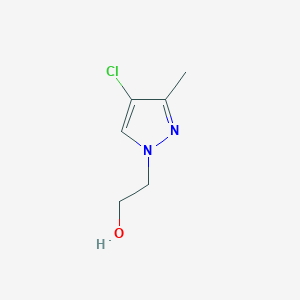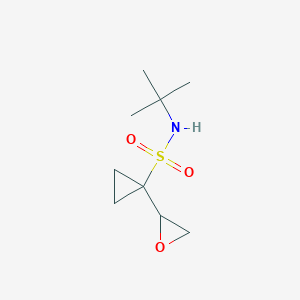
N-benzhydryl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides involves various substitutions at the carbon adjacent to the amide nitrogen and has been explored for the development of potent and selective kappa-opioid agonists . The synthesis process includes the use of racemic or chiral amino acids to introduce different alkyl and aryl substituents. Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation. Amidification is then carried out by condensation with 4-aminopyridine .
Molecular Structure Analysis
The molecular structure of acetamides like the one described is crucial for their biological activity. The presence of the pyrrolidinyl group and the indolyl moiety suggests that the compound may interact with biological targets such as opioid receptors or histamine release pathways. The stereochemistry, as well as the specific substituents on the indole and acetamide portions, can significantly influence the potency and selectivity of the compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include indolization, decarboxylation, and amidification. These reactions are carefully controlled to achieve the desired substitutions on the indole and acetamide portions of the molecule, which are critical for the biological activity of the compounds. The reactivity of these compounds can be influenced by the electronic and steric effects of the substituents, which can affect the overall yield and purity of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides are influenced by their molecular structure. The presence of aromatic groups and a pyrrolidinyl moiety can affect the compound's solubility, stability, and reactivity. These properties are important for the compound's bioavailability and pharmacokinetics. For instance, the potency of N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide in antiallergic assays suggests that the physical and chemical properties of these compounds are conducive to their biological activity .
Scientific Research Applications
Pharmacological Activities of Piracetam and Its Derivatives
Piracetam and its derivatives, which share structural motifs with the queried compound, have been widely studied for their nootropic effects. They are known to enhance learning, memory, and brain metabolism, indicating a potential application of the requested compound in cognitive enhancement and treatment of central nervous system (CNS) disorders (Dhama et al., 2021).
Heterocyclic Compounds in Drug Discovery
The pyrrolidine ring, a core structure in the requested compound, is extensively used in medicinal chemistry for its ability to improve pharmacokinetic and pharmacodynamic properties of drugs. Heterocyclic compounds, including pyrrolidines, are vital in developing new therapeutic agents with diverse biological activities, suggesting the compound could have significant therapeutic applications (Li Petri et al., 2021).
Advances in Synthetic Organic Chemistry
Research on synthetic methodologies for N-Ar axis compounds, which include structures similar to the requested compound, highlights the development of chemoselective N-acylation reagents. These advancements contribute to the precise construction of complex organic molecules, potentially including the synthesis of N-benzhydryl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, thereby broadening its application in organic synthesis and medicinal chemistry (Kondo & Murakami, 2002).
properties
IUPAC Name |
N-benzhydryl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c33-26(31-17-9-10-18-31)20-32-19-24(23-15-7-8-16-25(23)32)28(34)29(35)30-27(21-11-3-1-4-12-21)22-13-5-2-6-14-22/h1-8,11-16,19,27H,9-10,17-18,20H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTJFAJMANODFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)
![2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile](/img/structure/B2515106.png)
![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)
![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)

![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)
![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)


![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide](/img/structure/B2515125.png)
![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)